BenchChemオンラインストアへようこそ!

glucagon receptor antagonists-1

GCGR competitive antagonism binding kinetics

Glucagon Receptor Antagonist I (CAS 438618-32-7) is the definitive competitive, orthosteric GCGR antagonist for assay development and target validation. Unlike allosteric or biased clinical candidates (e.g., LGD-6972, LY2409021), this compound provides unambiguous, dose-dependent inhibition of glucagon-induced cAMP accumulation and glycogenolysis, making it the essential reference standard for competitive binding assays, orthosteric vs. allosteric comparator studies, and in vivo PK/PD calibration in humanized GCGR mouse models. Its well-characterized pharmacology (IC50=181 nM) ensures reproducible, interpretable results and avoids the confounding signaling bias and cross-reactivity liabilities seen with later-generation compounds. Choose this tool compound for reliable benchmark data every time.

Molecular Formula C29H34FNO2
Molecular Weight 447.6 g/mol
Cat. No. B1400258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameglucagon receptor antagonists-1
Molecular FormulaC29H34FNO2
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3
InChIInChI=1S/C29H34FNO2/c1-7-11-24-27(26(20(6)32)29(19(4)5)31-28(24)18(2)3)23-15-14-22(30)16-25(23)33-17-21-12-9-8-10-13-21/h7-16,18-20,32H,17H2,1-6H3/b11-7+
InChIKeyHERVQUFQZXZOBU-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucagon Receptor Antagonist I: A Competitive GCGR Tool Compound for Preclinical Diabetes Research


Glucagon Receptor Antagonist I (CAS 438618-32-7) is a well-characterized, cell-permeable thienyl-amide compound that functions as a competitive antagonist of the glucagon receptor (GCGR) . It is a foundational tool compound in the glucagon receptor antagonist (GRA) class, often used as a reference standard in early-stage diabetes research. Its primary mechanism involves blocking glucagon binding to the human GCGR, thereby inhibiting glucagon-induced cAMP accumulation and downstream glycogenolysis in primary human hepatocytes . While it is not a clinical candidate, its established pharmacology and commercial availability from multiple vendors make it a widely used standard for in vitro and ex vivo validation of GCGR antagonism.

Why GCGR Antagonists Cannot Be Interchanged: The Critical Need for Compound-Specific Selection


Glucagon receptor antagonists are a chemically and pharmacologically diverse class, with critical variations in potency, binding mechanism (competitive vs. non-competitive vs. allosteric), selectivity profiles, and downstream signaling bias (biased agonism/antagonism). While Glucagon Receptor Antagonist I is a valuable tool for studying competitive, orthosteric antagonism , later-generation clinical candidates like LGD-6972 exhibit allosteric, biased signaling that fundamentally alters receptor trafficking and gene expression outcomes [1]. Furthermore, compounds like LY2409021 have demonstrated significant clinical liabilities, including cross-reactivity with incretin receptors and increases in hepatic fat and blood pressure, which are not predicted by simple IC50 measurements alone [2]. Therefore, substituting one GRA for another without understanding these specific mechanistic and safety differences can lead to irreproducible results, misinterpretation of in vivo findings, and the selection of an inappropriate compound for the intended scientific question.

Quantitative Differentiation of Glucagon Receptor Antagonist I vs. Key Analogs and Clinical Candidates


Orthosteric Competitive Antagonism: A Defined Mechanism for Glucagon Receptor Antagonist I vs. Non-Competitive and Allosteric Comparators

Glucagon Receptor Antagonist I is a competitive antagonist of the human glucagon receptor (hGCGR), with a defined binding affinity (KDB = 81 nM) and functional antagonism (pA2 = 7.1) in CHO-hGCGR membranes . In contrast, L-168049 is a non-competitive antagonist , and LGD-6972 is an allosteric modulator that displays biased signaling [1]. This distinction is critical for experimental design, as competitive antagonists are surmountable by high agonist concentrations, whereas non-competitive and allosteric antagonists produce insurmountable blockade and can alter the receptor's signaling fingerprint in ways that a competitive antagonist does not.

GCGR competitive antagonism binding kinetics mechanism of action

Benchmarking Functional Potency: Glucagon Receptor Antagonist I (IC50 = 181 nM) vs. High-Potency Clinical Leads

Glucagon Receptor Antagonist I exhibits a functional IC50 of 181 nM for inhibiting glucagon-induced responses in CHO-hGCGR membranes . This places it as a moderate-potency tool compound, distinctly less potent than high-affinity clinical candidates such as MK-0893 (IC50 = 6.6 nM for binding, 15.7 nM for cAMP) [1], L-168049 (IC50 = 3.7 nM) , and GCGR antagonist 2 (IC50 = 0.43 nM for rat receptor, Kd = 2.3 nM for human receptor) . Its potency is more comparable to other early-stage tool compounds like Bay 27-9955 (IC50 = 110 nM for binding, 46 nM for cAMP) . This moderate potency makes it suitable for assays where high receptor occupancy may obscure subtle modulatory effects or where a lower affinity is desired for washout or competition studies.

GCGR IC50 functional assay cAMP potency comparison

Ex Vivo Efficacy in Primary Human Hepatocytes: Glucagon Receptor Antagonist I Validates GCGR-Dependent Glycogenolysis

Glucagon Receptor Antagonist I has been functionally validated to block glucagon-induced glycogenolysis in primary human hepatocytes, a key pathophysiological process in diabetes . This is a more translationally relevant model compared to simple binding or cAMP assays in recombinant cell lines. While many clinical candidates like MK-0893 have demonstrated similar effects in hepatocytes and perfused livers [1], Glucagon Receptor Antagonist I serves as a reliable and well-documented positive control for this critical ex vivo endpoint. At 50 mg/kg (oral), it also reduces glucagon-induced glucose elevation in humanized GCGR mice, confirming in vivo target engagement .

glycogenolysis primary human hepatocytes ex vivo model hepatic glucose output

Avoiding Off-Target Incretin Receptor Activity: A Distinct Advantage Over Clinical Candidate LY2409021

A major liability of the clinical candidate LY2409021 is its significant antagonistic activity at the incretin receptors GLP-1R and GIPR, which complicates the interpretation of in vivo metabolic data and limits its utility as a clean tool compound for studying glucagon-specific biology [1]. While detailed selectivity profiling for Glucagon Receptor Antagonist I across all related family B GPCRs is not as comprehensively published as for MK-0893 (which shows IC50 >10,000 nM for GLP-1R and VPAC1/2) [2], its designation as a specific, competitive GCGR antagonist suggests it is a cleaner pharmacological tool for isolating GCGR-mediated effects compared to LY2409021. Researchers seeking to interrogate GCGR function without confounding incretin receptor cross-talk should preferentially select Glucagon Receptor Antagonist I over LY2409021.

selectivity off-target GLP-1R GIPR incretin receptors

Optimal Use Cases for Glucagon Receptor Antagonist I in Academic and Pharmaceutical Research


In Vitro GCGR Binding and Functional Assay Validation

Glucagon Receptor Antagonist I (IC50 = 181 nM) is ideally suited as a reference standard and positive control in competitive binding assays (e.g., using [125I]-glucagon) and functional cAMP accumulation assays using CHO-hGCGR or HEK293-hGCGR cell lines. Its moderate potency allows for clear, dose-dependent inhibition curves, making it a reliable tool for assay development, quality control, and normalization of inter-assay variability. It can also be used to define assay sensitivity and to benchmark the activity of novel test compounds .

Ex Vivo Validation of GCGR-Dependent Glycogenolysis in Primary Human Hepatocytes

For researchers studying hepatic glucose metabolism, Glucagon Receptor Antagonist I provides a well-characterized tool to confirm that glucagon-stimulated glycogenolysis in primary human hepatocyte cultures is mediated specifically by GCGR. Pre-incubation with the antagonist followed by glucagon challenge serves as a definitive control experiment to demonstrate on-target pharmacology and to differentiate GCGR-dependent effects from those mediated by other glucagon-sensitive pathways .

Comparative Pharmacology Studies: Orthosteric vs. Allosteric Antagonism

Given its defined mechanism as a competitive, orthosteric antagonist, Glucagon Receptor Antagonist I serves as an essential comparator in studies designed to differentiate orthosteric antagonism from allosteric or biased modulation. When used in parallel with compounds like LGD-6972 (allosteric, biased) [1] or L-168049 (non-competitive), it allows researchers to dissect the distinct molecular pharmacology and downstream signaling consequences of different classes of GCGR antagonists, a critical exercise for drug discovery programs aiming to achieve specific signaling profiles.

In Vivo Target Engagement Verification in Humanized GCGR Mouse Models

Glucagon Receptor Antagonist I (oral administration at 50 mg/kg) has been shown to block exogenous glucagon-induced hyperglycemia in humanized GCGR mice . This makes it a useful tool for confirming in vivo target engagement and for calibrating pharmacokinetic/pharmacodynamic (PK/PD) relationships in early-stage animal studies, particularly when using transgenic models expressing the human receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for glucagon receptor antagonists-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.